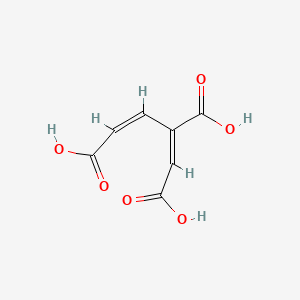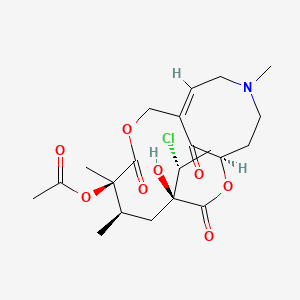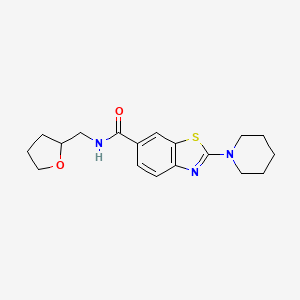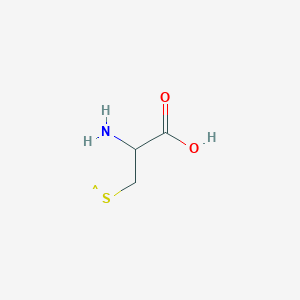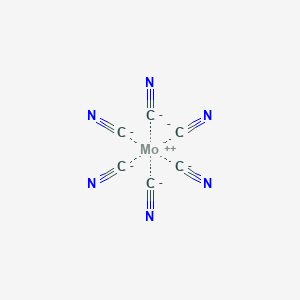
hexacyanidomolybdate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacyanomolybdate(4-) is a molybdenum coordination entity.
科学的研究の応用
Environmental Fate and Toxicology
Hexacyanidomolybdate(II) and similar compounds have been the focus of environmental fate and toxicology studies. For example, Hexabromocyclododecane (HBCD) has been studied for its environmental impact, distribution, and potential toxicological effects. Research has shown that HBCD is hydrophobic and accumulates in organic phases of aquatic environments, indicating potential global environmental concerns. Toxicity testing has detected reproductive, developmental, and behavioral effects in animals exposed to sufficient levels of HBCD, with recent advances in understanding its interference with the hypothalamic-pituitary-thyroid axis and impacts on development and the central nervous system (Marvin et al., 2011).
Pharmacokinetics and Toxicology
Studies have also been conducted on the toxicokinetics of flame retardant compounds like HBCD. Research on Hexabromocyclododecane-gamma (γ-HBCD), a major diastereoisomer in commercial HBCD mixtures, has provided insights into its absorption, distribution, metabolism, and excretion, particularly in the context of repeated exposure. This research helps in understanding the potential health risks associated with exposure to such compounds (Szabo et al., 2010).
Optical Properties in Polymer Synthesis
The incorporation of hexamolybdate clusters into polymers has been explored for its impact on the optical properties of the resulting materials. Studies have shown that attaching these clusters to polymers can alter absorption wavelengths and fluorescence, indicating potential applications in materials science and photonics (Xu et al., 2005).
Environmental and Human Health Impact
HBCDs, due to their use in consumer goods, have become ubiquitous contaminants in both the environment and humans. Studies have highlighted their presence in various environmental compartments, with higher concentrations near point sources. HBCDs are known to affect top predators, such as marine mammals and birds of prey, suggesting a potential for biomagnification. Human exposure levels, though relatively low, have been reported, indicating the need for further research on their long-term health impacts (Covaci et al., 2006).
特性
分子式 |
C6MoN6-4 |
|---|---|
分子量 |
252.1 g/mol |
IUPAC名 |
molybdenum(2+);hexacyanide |
InChI |
InChI=1S/6CN.Mo/c6*1-2;/q6*-1;+2 |
InChIキー |
LPQZUPPSCZXPOR-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)
![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)


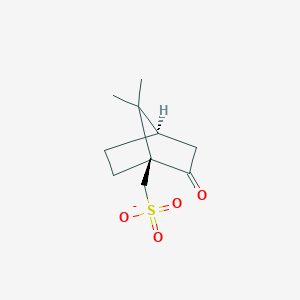
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)
